molecular formula C11H15NO4S2 B5021064 N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide

N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide

Cat. No.: B5021064
M. Wt: 289.4 g/mol
InChI Key: GMCFFZYHAXAPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide is a chemical compound with the molecular formula C11H15NO4S2 and a molecular weight of 289.3711 g/mol . This compound is characterized by the presence of a benzyl group attached to a thiophene ring, which is further substituted with sulfonamide and dioxotetrahydro groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide involves several steps. One common synthetic route includes the reaction of benzylamine with a thiophene derivative under specific conditions to introduce the benzyl group. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide can be compared with other similar compounds, such as:

    N3-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide: This compound has a similar thiophene and sulfonamide structure but lacks the benzyl group.

    N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-2-sulfonamide: This compound has a similar structure but with a different position of the sulfonamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-benzyl-1,1-dioxothiolane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c13-17(14)7-6-11(9-17)18(15,16)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCFFZYHAXAPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.